molecular formula C28H25NO6 B12475279 methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate

methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate

Cat. No.: B12475279
M. Wt: 471.5 g/mol
InChI Key: DDMTUPXFNJMGRU-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a benzoate ester, a dioxooctahydro-ethenocyclopropa isoindole, and a phenylpropanoyl moiety

Preparation Methods

The synthesis of methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzoate ester, followed by the introduction of the dioxooctahydro-ethenocyclopropa isoindole and phenylpropanoyl groups. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, esterification, and cyclization reactions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moieties, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]oxy}benzoate can be compared with other similar compounds, such as:

  • Methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylpropanoyl]oxy}benzoate
  • Methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-ethylpropanoyl]oxy}benzoate These compounds share similar structural features but differ in the substituents attached to the isoindole or benzoate moieties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

methyl 4-[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoyl]oxybenzoate

InChI

InChI=1S/C28H25NO6/c1-34-27(32)16-7-9-17(10-8-16)35-28(33)22(13-15-5-3-2-4-6-15)29-25(30)23-18-11-12-19(21-14-20(18)21)24(23)26(29)31/h2-12,18-24H,13-14H2,1H3

InChI Key

DDMTUPXFNJMGRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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